3-(2-Methoxyphenoxy)piperidine hydrochloride
Overview
Description
“3-(2-Methoxyphenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 902837-27-8 . It has a molecular weight of 243.73 . The IUPAC name for this compound is 3-(2-methoxyphenoxy)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(2-Methoxyphenoxy)piperidine hydrochloride” is 1S/C12H17NO2.ClH/c1-14-11-6-2-3-7-12 (11)15-10-5-4-8-13-9-10;/h2-3,6-7,10,13H,4-5,8-9H2,1H3;1H
. This indicates the molecular structure of the compound.
Scientific Research Applications
Pharmacological Evaluations and Metabolism Studies :
- In a study on new psychoactive substances, 3-methoxyphencyclidine (a compound related to 3-(2-Methoxyphenoxy)piperidine) was analyzed for its metabolism and detection in human urine. The study highlights its relevance in forensic cases (Ameline et al., 2018).
- Another study synthesized and evaluated a series of 3-methyl-1,4-disubstituted-piperidine analogs for their analgesic properties, indicating the utility of such compounds in developing new analgesics (Lalinde et al., 1990).
Chemical Synthesis and Material Science :
- A study focused on the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, where 3-(2-Methoxyphenoxy)piperidine hydrochloride derivatives played a role. This research has implications in material science and polymer chemistry (Whelpley et al., 2022).
- Another study synthesized 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, demonstrating the chemical versatility of related compounds (Wang Xiao-shan, 2011).
Biological and Medical Research :
- The compound's role in the synthesis and pharmacological activity of various piperidine derivatives was explored. These derivatives were studied for their anti-inflammatory, analgesic, and cholinoblocking actions, indicating the potential medicinal applications of such compounds (Gasparyan et al., 2009).
Toxicology and Safety Assessments :
- Research has been conducted on the toxicological profiles and safety assessments of compounds structurally similar to 3-(2-Methoxyphenoxy)piperidine hydrochloride. This includes studies on intoxications by dissociative new psychoactive substances like diphenidine, which shares a similar piperidine structure (Helander et al., 2015).
properties
IUPAC Name |
3-(2-methoxyphenoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10;/h2-3,6-7,10,13H,4-5,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYQWLMWDLHQOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenoxy)piperidine hydrochloride | |
CAS RN |
1220033-44-2 | |
Record name | Piperidine, 3-(2-methoxyphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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